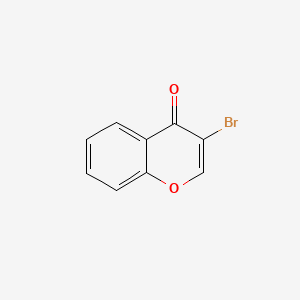

3-Bromochromone

説明

Overview of Chromone (B188151) Derivatives in Chemical Research

Chromone derivatives are a significant class of compounds in medicinal chemistry and drug discovery. numberanalytics.comijrpc.com The rigid bicyclic structure of the chromone core is considered a "privileged scaffold," meaning it can serve as a foundation for developing ligands for various biological receptors. ijrpc.comresearchgate.net This has led to extensive research into chromone derivatives for a wide range of potential pharmacological applications. ontosight.aiijrar.org

Structural Framework and Nomenclature of 4H-1-benzopyran-4-ones

The fundamental structure of chromone is a benzopyran skeleton, which consists of a benzene (B151609) ring fused to a pyrone ring. numberanalytics.com The systematic name for the chromone ring system is 4H-1-benzopyran-4-one. ijrpc.comnist.gov The numbering of the chromone structure is crucial for identifying the positions of substituents. ijrpc.com The term "chromone" is derived from the Greek word "chroma," meaning color, as many of its derivatives are colored. ijrpc.com

Table 1: IUPAC and Common Names for the Chromone Structure

| Name Type | Name |

| Systematic IUPAC Name | 4H-1-Benzopyran-4-one |

| Common Name | Chromone |

| Other Name | Benzo-γ-pyrone |

Historical Context of Chromone Synthesis and Discovery

The study of chromones dates back to the early 20th century with their initial isolation from natural sources. numberanalytics.comnumberanalytics.com One of the earliest methods for synthesizing chromones was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com A significant milestone in the history of chromones was the isolation of Khellin from the plant Ammi visnaga. ijrpc.comresearchgate.net This compound was one of the first chromones to be used in clinical practice and spurred further interest in the synthesis and study of chromone derivatives. researchgate.net Over the years, numerous synthetic routes have been developed to produce chromones with higher yields and under less severe experimental conditions. ijrpc.com

Classification of Chromones and Their Natural Occurrence

Chromones can be classified into several subclasses based on their structural features, such as the pattern of substitution. numberanalytics.com Simple chromones have a basic benzopyrone skeleton with minimal substitutions. numberanalytics.com Other classes include furanochromones and pyranochromones, which have additional fused furan (B31954) or pyran rings, respectively. numberanalytics.com Chromones are widely found in plants, fungi, and marine organisms. nih.govnumberanalytics.com They are common constituents of fruits, vegetables, and herbs. numberanalytics.com

Importance of Halogen Substitution in Organic Chemistry

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. numberanalytics.com Halogens—fluorine, chlorine, bromine, and iodine—possess unique properties that make them valuable in synthetic chemistry.

Influence of Halogens on Reactivity and Electronic Properties

The introduction of a halogen atom can significantly alter the physical and chemical properties of an organic molecule. numberanalytics.com Halogens are electronegative atoms that can withdraw electron density from the rest of the molecule, a property known as the inductive effect. solubilityofthings.com This electronic influence can affect the reactivity of nearby functional groups. solubilityofthings.com The reactivity of the halogens themselves decreases down the group in the periodic table, from fluorine to iodine. algoreducation.comstudypug.comlibretexts.org This trend is due to decreasing electronegativity and increasing atomic size. studypug.comlibretexts.org

Table 2: Reactivity Trend of Halogens

| Halogen | Reactivity |

| Fluorine | Most Reactive |

| Chlorine | ↓ |

| Bromine | ↓ |

| Iodine | Least Reactive |

Role of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocyclic compounds, which are cyclic compounds containing at least one non-carbon atom in the ring and one or more halogen atoms, are important intermediates in organic synthesis. sigmaaldrich.com The halogen atom can act as a good leaving group in nucleophilic substitution reactions or can direct further reactions to specific positions on the ring. preprints.org Halogens play a pivotal role in activating organic compounds for further structural modifications. mdpi.comnih.govresearchgate.net Their high electrophilicity and leaving group properties are utilized in various synthetic strategies to construct complex molecules. preprints.orgmdpi.comnih.govresearchgate.net Cyclization reactions induced by halogens are an important method for creating diverse heterocyclic structures. mdpi.comnih.govresearchgate.net

Specific Focus on 3-Bromochromone

This article focuses specifically on this compound, a derivative where a bromine atom is substituted at the third position of the chromone ring. smolecule.comchemimpex.com This particular substitution imparts a distinct reactivity to the molecule, making it a valuable subject of academic and synthetic exploration.

Unique Reactivity Profile Due to Bromine at C-3 Position

The bromine atom at the C-3 position of the chromone core renders the molecule susceptible to a variety of chemical transformations. This position is electron-deficient, making it a prime site for nucleophilic attack and a versatile handle for various coupling reactions. chemimpex.comresearchgate.net

One of the most notable reactions involving this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the C-3 position of the chromone and an aryl group from an arylboronic acid. mdpi.comoup.com This method has proven to be a versatile and efficient route for the synthesis of isoflavones. mdpi.comoup.com Similarly, the Heck-Mizoroki cross-coupling reaction has been employed to introduce vinyl groups at the C-3 position, leading to the formation of 3-vinylchromones. thieme-connect.com

Furthermore, this compound serves as a key substrate in Michael-initiated ring-closure (MIRC) reactions. For instance, its reaction with activated methyl ketones in the presence of a base can lead to the diastereoselective synthesis of cyclopropa[b]chromanones. ua.pt The reactivity of this compound also extends to domino reactions with activated carbonyl compounds, yielding a diverse array of complex products. beilstein-journals.org The course of these reactions is highly dependent on the nature of the nucleophile and the substituents on the chromone ring. beilstein-journals.org

The electron-deficient nature of the C-2/C-3 double bond, enhanced by the presence of the bromine atom, facilitates 1,4-addition reactions. beilstein-journals.org This reactivity has been exploited in reactions with various nucleophiles, often leading to ring-opening of the pyrone ring and subsequent recyclization to form different heterocyclic systems. researchgate.netbeilstein-journals.org

Below is a table summarizing some of the key reactions of this compound:

| Reaction Type | Reagent(s) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst | Isoflavones |

| Heck Coupling | Alkenes, Palladium catalyst | 3-Alkenylchromones |

| Michael-Initiated Ring-Closure | Activated methyl ketones, Base | Cyclopropa[b]chromanones |

| Domino Reactions | Activated carbonyl compounds | Various complex heterocycles |

| Nucleophilic Addition/Ring Opening | Various nucleophiles | Ring-opened and rearranged products |

| Direct C-H Heteroarylation | Heteroarenes, Palladium catalyst | 3-Heteroarylchromones |

This table provides a simplified overview of the reactivity of this compound.

Justification for In-depth Academic Study of this compound

The extensive academic interest in this compound stems from its role as a versatile and valuable building block in organic synthesis. smolecule.com Its unique reactivity profile allows for the construction of a wide range of complex and biologically relevant molecules. chemimpex.com

The ability to readily functionalize the C-3 position through various cross-coupling and nucleophilic substitution reactions makes this compound a key intermediate in the synthesis of diverse heterocyclic compounds. mdpi.comresearchgate.net For example, its use in the synthesis of isoflavones, a class of compounds with known biological activities, highlights its importance. mdpi.comoup.com

Moreover, the study of the reaction mechanisms involving this compound provides fundamental insights into the reactivity of α,β-unsaturated systems and the influence of halogen substituents on chemical transformations. The diastereoselective and regioselective outcomes observed in many of its reactions present intriguing stereochemical puzzles that drive further research. ua.ptbeilstein-journals.org The development of new synthetic methodologies, such as palladium-catalyzed direct C-H activation for the coupling of this compound with heteroarenes, further expands its synthetic utility and underscores the ongoing innovation in this field. researchgate.net

In essence, the in-depth academic study of this compound is justified by its capacity to serve as a gateway to a vast chemical space of novel and potentially bioactive molecules, and by the fundamental chemical principles that its reactions help to elucidate.

Structure

3D Structure

特性

IUPAC Name |

3-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIGYNPOESZBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334592 | |

| Record name | 3-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49619-82-1 | |

| Record name | 3-Bromochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromochromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromochromone and Its Derivatives

Direct Bromination Approaches

Direct bromination of the chromone (B188151) nucleus is a common strategy to afford 3-bromochromone. This approach involves the treatment of a chromone or a substituted chromone with a suitable brominating agent. The reactivity of the C2=C3 double bond in the pyrone ring often leads to addition reactions, but selective 3-bromination can be achieved under specific conditions. core.ac.uk

Regioselective Bromination of Chromone

Achieving regioselectivity in the bromination of the parent chromone molecule is crucial. Several methods have been developed to favor the formation of the 3-bromo derivative over other potential isomers.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for allylic and benzylic brominations, as well as for the bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgscientificupdate.com In the context of chromone chemistry, NBS can be employed for regioselective bromination. mdpi.comorganic-chemistry.org The reaction conditions, particularly the presence of an acid catalyst, can influence the outcome. For instance, the use of NBS in conjunction with silica (B1680970) gel has been shown to be an effective system for the regioselective electrophilic aromatic bromination of various substrates. mdpi.comresearchgate.net While specific examples for the parent chromone are not detailed in the provided results, the general principle of using NBS under controlled acidic or catalytic conditions to achieve regioselective bromination is well-established. mdpi.comorganic-chemistry.org

The use of molecular bromine (Br₂) in a suitable solvent is another direct approach. Dimethylformamide (DMF) has been employed as a solvent in the bromination of chromone analogs. core.ac.ukresearchgate.net However, it is important to note that the reaction of NBS with DMF can be hazardous, particularly at elevated temperatures, as it can lead to a thermal runaway reaction. scientificupdate.com While direct bromination of the parent chromone with bromine in DMF is a potential route, the reaction of 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones with bromine in DMF leads to the formation of 3-bromoflavones in a one-pot halogenation and cyclodehydration process. core.ac.ukresearchgate.net

Use of N-Bromosuccinimide (NBS) in Specific Acidic Conditions

Bromination of Substituted Chromones

The presence of substituents on the chromone ring can significantly influence the regioselectivity of bromination. Electron-donating and electron-withdrawing groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming bromine atom to specific positions. total-synthesis.compdx.edu

Substituents on the benzene (B151609) ring of the chromone scaffold play a crucial role in directing electrophilic aromatic substitution.

Hydroxy and Methoxy (B1213986) Groups: These are activating, ortho-, para-directing groups. pdx.edu For example, the presence of a hydroxyl group at C-5 is critical for the cytotoxic activity of some chromone derivatives. core.ac.uk In the case of 5-hydroxychromone, selective 3-iodination has been achieved, suggesting that similar selectivity could be possible for bromination. core.ac.uk The methoxy group is also an activating group. mdpi.com For instance, 3-bromo-6-methoxychromone has been synthesized and characterized. oup.com

Methyl Group: The methyl group is an activating, ortho-, para-directing group. pdx.edumdpi.com The introduction of a methyl group at the R4 position of the chromone has been shown to be a beneficial substitution in some contexts. mdpi.com

The electronic nature of substituents significantly alters the reactivity and regioselectivity of bromination. Electron-withdrawing groups generally deactivate the ring, making bromination more difficult, while electron-donating groups facilitate the reaction. total-synthesis.compdx.edu For instance, in a study on chroman-4-one derivatives, it was found that electron-rich compounds were generally less potent inhibitors than electron-poor compounds, highlighting the impact of substituent electronic effects. acs.org

Synthesis from Acyclic Precursors

An alternative and powerful strategy for the synthesis of 3-bromochromones involves the cyclization of appropriately substituted acyclic precursors. core.ac.uk This method allows for the introduction of the bromine atom at a specific position before the formation of the chromone ring, thus ensuring regiochemical control.

One prominent example is the synthesis of 3-bromoflavones (3-bromo-2-phenylchromones) from 1-(2-hydroxyphenyl)-3-arylpropane-1,3-diones. core.ac.ukresearchgate.net These diketones can be selectively brominated, followed by an acid-catalyzed cyclodehydration to yield the desired 3-bromoflavone. core.ac.ukresearchgate.net A notable method involves the use of cupric bromide (CuBr₂) for the bromination of the diketone precursor. researchgate.net This one-pot procedure, where halogenation and cyclization occur sequentially, offers an efficient route to 3-brominated flavones. core.ac.ukresearchgate.net

Cyclization of 3-Aryl-1-(2-hydroxyaryl)propane-1,3-diones

A foundational approach to synthesizing 3-bromoflavones, a subset of this compound derivatives, involves the cyclization of 1,3-dicarbonyl compounds. Specifically, 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones serve as key precursors. core.ac.uk These compounds exist in equilibrium with their enolic form, which is crucial for the subsequent reactions. core.ac.uk

One-Pot Bromination and Cyclodehydration

A highly efficient method for the preparation of 3-bromoflavones is the one-pot reaction involving both bromination and cyclodehydration of 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones. core.ac.uk This process can be achieved using various brominating agents and conditions. For instance, the use of copper(II) bromide (CuBr₂) facilitates both the bromination and the subsequent ring closure in a single step. core.ac.uknih.gov Another effective reagent is phenyltrimethylammonium (B184261) tribromide (PTT), which also yields 3-bromoflavones in moderate to good yields through a one-pot procedure. core.ac.uk

Alternative eco-friendly approaches have been developed. One such method involves the solvent-free selective bromination of 3-aryl-1-(2-hydroxyaryl)propane-1,3-diones by grinding them with ammonium (B1175870) bromide and ammonium persulfate at room temperature. The resulting intermediate is then cyclized by grinding with p-toluenesulfonic acid (p-TsOH). core.ac.ukresearchgate.net Phase-transfer catalysis has also been employed, using ammonium halides and hydrogen peroxide in a biphasic medium to achieve the corresponding 3-haloflavones. core.ac.uk

Selective Bromination of Flavanones to 3-Bromoflavones

An alternative synthetic route to 3-bromoflavones starts from flavanones. This transformation can be highly selective, yielding the desired 3-brominated products.

Microwave-Assisted Solvent-Free Conditions

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The selective and rapid conversion of flavanones to 3-bromoflavones can be accomplished in good to excellent yields using N-bromosuccinimide (NBS) as the brominating agent under solvent-free microwave conditions. core.ac.ukwiley-vch.de This method significantly reduces reaction times, often to as little as 10 minutes, and offers a more efficient and environmentally friendly alternative to traditional heating methods. core.ac.ukresearchgate.netwiley-vch.de The combination of NBS with a catalytic amount of 2,2′-azobis(isobutyronitrile) (AIBN) under microwave irradiation is particularly effective for this transformation. researchgate.net

Table 1: Comparison of Synthetic Methods for 3-Bromoflavones

| Starting Material | Reagents | Conditions | Product | Key Advantages |

|---|---|---|---|---|

| 3-Aryl-1-(2-hydroxyaryl)propane-1,3-dione | CuBr₂ | One-pot reaction | 3-Bromoflavone | Simplicity of a one-pot procedure. core.ac.uknih.gov |

| 3-Aryl-1-(2-hydroxyaryl)propane-1,3-dione | Phenyltrimethylammonium tribromide (PTT) | One-pot reaction | 3-Bromoflavone | Moderate to good yields. core.ac.uk |

| 3-Aryl-1-(2-hydroxyaryl)propane-1,3-dione | NH₄Br, (NH₄)₂S₂O₈, then p-TsOH | Grinding, solvent-free | 3-Bromoflavone | Eco-friendly, room temperature. core.ac.ukresearchgate.net |

Advanced and Catalytic Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of sophisticated catalytic systems for the functionalization of 3-bromochromones, enabling the formation of complex molecular architectures under mild conditions.

Photoredox and Nickel Catalytic Systems for Enaminone Formation from 3-Bromochromones

A novel approach for the synthesis of enaminones involves a dual catalytic system that combines photoredox and nickel catalysis. beilstein-archives.orgbeilstein-archives.orgresearchgate.net This method utilizes 3-bromochromones as starting materials to forge the enaminone scaffold. beilstein-archives.orgresearchgate.net The process is notable for its ability to create a range of structurally diverse enaminone derivatives in good yields with complete trans selectivity under mild, light-mediated conditions. beilstein-archives.orgbeilstein-archives.orgresearchgate.net This strategy represents the first application of a photocatalytic approach for the synthesis of enaminones. beilstein-archives.orgresearchgate.net

Role of Ternary Ni-Complexes and Nitrogen-Centered Radicals

The success of the photoredox and nickel-catalyzed synthesis of enaminones hinges on the formation of key reactive intermediates. beilstein-archives.orgbeilstein-archives.orgresearchgate.net Mechanistic studies indicate that a crucial step is the generation of a nitrogen-centered radical through a photocatalytic process. beilstein-archives.orgresearchgate.net This radical is then trapped by the electron-deficient alkene moiety of the this compound. beilstein-archives.orgresearchgate.net

A critical aspect of this transformation is the formation of a previously unexplored ternary Ni-complex, which consists of the this compound, a pyridinium (B92312) salt, and the nickel catalyst. beilstein-archives.orgbeilstein-archives.org This complex is vital for effectively activating the α,β-unsaturated system of the chromone, making it susceptible to the addition of the nitrogen-centered radical. beilstein-archives.orgbeilstein-archives.orgresearchgate.net The generation and control of these nitrogen-centered radicals are central to the efficiency and selectivity of the reaction. beilstein-archives.orgrsc.org

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable in medicinal chemistry and materials science for the construction of diverse molecular architectures. In the context of chromone chemistry, these reactions allow for the introduction of a wide array of substituents at the 3-position, starting from the readily accessible this compound.

Use of Palladium(II) Pre-catalysts

The use of well-defined palladium(II) pre-catalysts offers advantages in terms of stability, ease of handling, and reproducibility in cross-coupling reactions. These air-stable compounds readily form the active palladium(0) catalyst in situ upon reaction with a base. acs.org

One notable example involves a stable and homogenous benzothiazole-based palladium(II) pre-catalyst for Suzuki and Heck cross-coupling reactions of this compound. core.ac.uk This pre-catalyst facilitates the reaction under both thermal and microwave heating conditions, demonstrating its versatility. core.ac.uk For instance, the Suzuki coupling of this compound with phenylboronic acid in the presence of this pre-catalyst in toluene (B28343) with potassium carbonate as a base affords the corresponding isoflavone (B191592). core.ac.uk

Similarly, the immobilization of palladium(II) acetate (B1210297) on amorphous silica with the aid of an imidazolium (B1220033) ionic liquid creates a supported palladium catalyst (Pd@SILP). mdpi.com This heterogeneous catalyst has been successfully employed in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. mdpi.com The reaction, conducted in water with tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, yields the desired isoflavone in high yield. mdpi.com The use of ohmic heating can significantly reduce the reaction time from 12 hours to 1 hour while maintaining an excellent yield. mdpi.com

More recently, bridged bis(N-heterocyclic carbene)palladium(II) complexes have been developed as highly active catalysts for the regioselective synthesis of chromones via one-pot cyclocarbonylative Sonogashira coupling reactions of 2-iodophenols with terminal alkynes. semanticscholar.orgnih.govacs.org These phosphine-free catalysts exhibit high activity at low catalyst loadings. semanticscholar.orgnih.gov

Table 1: Examples of Palladium(II) Pre-catalysts in Reactions of this compound Derivatives

| Catalyst | Reaction Type | Substrates | Product | Yield | Reference |

| Benzothiazole-based Pd(II) pre-catalyst | Suzuki Coupling | This compound, Phenylboronic acid | Isoflavone | Not specified | core.ac.uk |

| Pd@SILP | Suzuki-Miyaura Coupling | This compound, Phenylboronic acid | Isoflavone | 93% | mdpi.com |

| Bridged bis(NHC)−Pd(II) complexes | Cyclocarbonylative Sonogashira Coupling | 2-Iodophenols, Terminal alkynes | Chromones/Flavones | High | semanticscholar.orgnih.gov |

Sonogashira Cross-Coupling for 3-Alkynylchromones from 3-Halochromones

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is the principal method for synthesizing 3-(1-alkynyl)chromones from 3-halochromones. researchgate.netresearchgate.netablesci.com This reaction is typically performed in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netwikipedia.org

The coupling of 3-bromochromones with various terminal acetylenes under Sonogashira conditions has been shown to be nearly as efficient as using the corresponding 3-iodochromones. researchgate.net The reaction, utilizing tetrakis(triphenylphosphine)palladium(0) as the catalyst, copper(I) iodide as a co-catalyst, and triethylamine (B128534) as the base, leads to the formation of a wide range of previously unknown alkynylated chromones. researchgate.net For instance, this compound reacts with ethynylferrocene (B1143415) to produce 3-(ferrocenylethynyl)chromone. researchgate.net

Furthermore, 3-ethynylchromone, a key building block, can be synthesized by the Sonogashira coupling of this compound with a protected acetylene, such as trimethylsilylacetylene, followed by the removal of the silyl (B83357) protecting group with tetra-n-butylammonium fluoride (B91410). researchgate.net This terminal alkyne can then participate in a second cross-coupling reaction. researchgate.net

While the classic Sonogashira reaction involves a copper co-catalyst, copper-free conditions have also been developed. nih.gov These modified protocols often utilize a combination of a palladium catalyst, such as PdCl2(PPh3)2, and a fluoride source like tetrabutylammonium fluoride (TBAF) under solvent-free conditions. nih.gov

Table 2: Examples of Sonogashira Coupling with 3-Halochromones

| 3-Halochromone | Alkyne | Catalyst System | Product | Reference |

| This compound | Ethynylferrocene | [Pd(PPh3)4], CuI, Et3N | 3-(Ferrocenylethynyl)chromone | researchgate.net |

| This compound | Trimethylsilylacetylene | [Pd(PPh3)4], CuI, Et3N | 3-(Trimethylsilylethynyl)chromone | researchgate.net |

| 3-Iodochromones | Trimethylsilylacetylene | Not specified | 3-(Trimethylsilylethynyl)chromones | researchgate.net |

| This compound | 6-Ethynylchromone | Not specified | Bis-chromone | researchgate.net |

Heck Reaction for Alkenyl Functionalities

The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, provides a valuable route to chromones bearing alkenyl functionalities. publish.csiro.auresearchgate.net This methodology has been successfully applied to bromochromones, allowing for the introduction of various terminal olefins. researchgate.net

Studies have revealed that the reactivity of bromochromones in the Heck reaction is significantly dependent on the position of the bromine atom on the chromone scaffold. publish.csiro.auresearchgate.net Bromochromones with the halogen atom in different positions on either the A or B ring exhibit varied reactivity when coupled with terminal alkenes. publish.csiro.auresearchgate.net For example, bromochromones with the halogen at positions 3, 6, 7, and 8 have been successfully coupled with alkenes like styrene (B11656), acrylonitrile, and ethyl acrylate (B77674). researchgate.net

The Heck reaction of bromochromones can be effectively carried out under phosphine-free conditions. publish.csiro.auresearchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), often leads to shorter reaction times and higher yields. publish.csiro.auresearchgate.net These conditions, sometimes referred to as Jeffery conditions, typically involve a palladium(II) acetate catalyst, a base like potassium carbonate, and a polar aprotic solvent such as dimethylformamide (DMF). researchgate.netthieme-connect.com The addition of a salt like potassium chloride can also be beneficial. researchgate.net This approach has been shown to be effective for the coupling of 3-bromochromones with various alkenes. researchgate.net

Table 3: Heck Reaction Conditions for Bromochromones

| Bromochromone Position | Alkene | Catalyst System | Conditions | Reference |

| 3, 6, 7, 8 | Styrene, Acrylonitrile, Ethyl Acrylate | Pd(OAc)2, K2CO3, KCl, TBAB | DMF, 100 °C | researchgate.net |

| 3, 6, 7, 8 | Various terminal olefins | Pd(TPP)4, Et3N, PPh3 | NMP, 100 °C | unideb.hu |

Reactivity and Transformation of 3 Bromochromone

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C-3 position of 3-bromochromone is a primary reaction pathway. The outcome of this reaction, particularly with amine nucleophiles, is pivotal as it can either preserve or alter the core heterocyclic structure.

Reactions with Amines (e.g., Piperidine (B6355638), Cyclohexylamine)

The reaction of this compound with secondary amines such as piperidine, or primary amines like cyclohexylamine, typically proceeds via a direct nucleophilic substitution mechanism. In this reaction, the amine's lone pair of electrons attacks the electrophilic C-3 carbon, displacing the bromide ion and forming a new carbon-nitrogen bond.

Crucially, studies have shown that this substitution to form 3-N-piperidinochromone and 3-N-cyclohexylaminochromone occurs without the cleavage of the pyrone ring. acs.org This demonstrates the stability of the chromone (B188151) ring under these conditions, where substitution is favored over the alternative Michael addition at the C-2 position that would precede ring opening. acs.org While the principal products are the 3-aminochromones, some research also indicates the potential formation of ring contraction products under certain conditions. researchgate.net

| Reactant | Amine | Product | Key Observation | Reference |

|---|---|---|---|---|

| This compound | Piperidine | 3-N-Piperidinochromone | Pyrone ring remains intact. | acs.org |

| This compound | Cyclohexylamine | 3-N-Cyclohexylaminochromone | Pyrone ring remains intact. | acs.org |

| 3-Bromo-2-methylchromone | Piperidine | 2-Methyl-3-piperidinochromone | Pyrone ring remains intact. | acs.org |

Formation of 3-Amino-2-hydroxyacrylophenones

The formation of ring-opened products, specifically β-amino-2-hydroxyacrylophenones, is a characteristic reaction of the parent chromone scaffold with amines, rather than this compound itself. acs.org In the case of unsubstituted chromone, piperidine attacks the C-2 position in a 1,4-addition, which facilitates the opening of the pyrone ring to yield β-N-piperidinoacrylophenone. acs.org This contrasts sharply with the reactivity of this compound, where the substitution at C-3 is the dominant pathway. acs.org

Similarly, other 3-substituted chromones, such as 3-formylchromone or 3-nitrochromone, are known to undergo nucleophilic attack at C-2 followed by ring cleavage to form various enaminones or enaminoketones. researchgate.netd-nb.inforesearchgate.net However, for this compound, the lability of the C-Br bond directs amines to a substitution reaction at C-3, preserving the heterocyclic core. The synthesis of 3-amino-2'-hydroxyacrylophenones typically starts from precursors like 2-formyl-2'-hydroxyacetophenone, which can react with various amines. google.com

Cross-Coupling Reactions

The carbon-bromine bond at the C-3 position is an ideal handle for palladium-catalyzed cross-coupling reactions, providing a powerful and versatile method for carbon-carbon bond formation. This strategy is extensively used to synthesize a wide array of 3-aryl and 3-alkenyl chromones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone for the functionalization of this compound. It involves the reaction of this compound with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Synthesis of Isoflavones and 3-Styrylchromones with Arylboronic Acids

This methodology provides a direct and efficient route to isoflavones (3-arylchromones), an important class of flavonoids with significant biological activities. The palladium-catalyzed cross-coupling of this compound with a diverse range of substituted arylboronic acids has been widely reported. The reaction tolerates various functional groups on the arylboronic acid, allowing for the synthesis of a large library of isoflavone (B191592) derivatives.

While Heck coupling is also used, the Suzuki-Miyaura reaction can be employed to synthesize 3-styrylchromones by using styrylboronic acids as the coupling partner. This extends the utility of the method to the preparation of 3-alkenyl derivatives.

| Arylboronic Acid | Product Type | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Isoflavone | Pd@SILP / H₂O | 93% | [1 from initial search] |

| 4-Methylphenylboronic acid | Isoflavone | Pd@SILP / H₂O | 92% | [1 from initial search] |

| 4-Methoxyphenylboronic acid | Isoflavone | Pd@SILP / H₂O | 95% | [1 from initial search] |

| 4-Chlorophenylboronic acid | Isoflavone | Pd@SILP / H₂O | 90% | [1 from initial search] |

| (E)-Styrylboronic acid | 3-Styrylchromone | Pd(PPh₃)₄ / Benzene (B151609) | 81% | [6 from initial search] |

Catalyst Systems and Reaction Conditions (e.g., Pd@SILP, Ohmic Heating)

Significant advancements in catalyst technology have led to more sustainable and efficient protocols for the Suzuki-Miyaura coupling of this compound. One such innovation is the use of a Pd@SILP catalyst, which consists of palladium(II) acetate (B1210297) immobilized on a silica-supported ionic liquid phase. [1 from initial search] This heterogeneous catalyst system offers high efficiency, low palladium loading, and simple recovery and reuse. [1 from initial search]

To further enhance reaction efficiency, this catalytic system is often paired with ohmic heating. [1 from initial search, 9 from initial search] Ohmic heating is an advanced thermal technology where an electric current is passed through the reaction mixture, leading to rapid and uniform heating. [1 from initial search] This combination drastically reduces reaction times from several hours to just one hour, while maintaining excellent yields. [1 from initial search] The reaction is typically performed in water, an environmentally benign solvent, with a base such as sodium carbonate. [1 from initial search]

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd@SILP (Palladium on Supported Ionic Liquid Phase) | [1 from initial search] |

| Palladium Source | Pd(OAc)₂ | [1 from initial search] |

| Catalyst Loading | 0.05 mol% of Pd | [1 from initial search] |

| Solvent | Water (H₂O) | [1 from initial search] |

| Base | Sodium Carbonate (Na₂CO₃) | [1 from initial search] |

| Heating Method | Ohmic Heating (ΩH) | [1 from initial search] |

| Temperature | 100 °C | [1 from initial search] |

| Reaction Time | 1 hour | [1 from initial search] |

Formation of Libraries of Novel Compounds for Biological Studies

The creation of diverse molecular libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. This compound serves as a key intermediate in this field, acting as a versatile starting point for the synthesis of various bioactive molecules, including those with potential anti-inflammatory and anticancer properties. Its structure allows for functionalization through numerous chemical reactions, facilitating the development of complex and diverse derivatives tailored for specific biological targets.

A significant advantage of using this compound in library synthesis is that the yields of its subsequent reactions are often not heavily influenced by the substitution patterns on the chromone ring. This consistent reactivity is highly beneficial for studies exploring the scope of a reaction and for the efficient production of large compound libraries for biological screening. For instance, derivatives of this compound have been used to synthesize novel thiosemicarbazones and hydrazones evaluated for their potent α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes.

Heck-Jeffery Reactions

The palladium-catalyzed Heck reaction is a powerful method for forming carbon-carbon bonds, specifically by coupling aryl halides with alkenes. The Jeffery modification of these conditions, often involving a phase-transfer catalyst like a tetraalkylammonium salt instead of phosphine (B1218219) ligands, has been successfully applied to this compound. These phosphine-free conditions are effective for the coupling of this compound with various alkenes.

For example, the reaction of this compound derivatives with alkenes such as styrene (B11656) and ethyl acrylate (B77674) proceeds efficiently under Jeffery conditions, typically using palladium(II) acetate as the catalyst, a base like potassium carbonate, and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst in a solvent like DMF. These reactions generally yield the desired products with high E-diastereoselectivity. In some cases, elevated temperatures are required to achieve complete conversion, but the process is robust. The reaction has also been extended to chromones bearing protected phenolic hydroxy groups, with benzyl (B1604629) proving to be an ideal protecting group that remains stable under the reaction conditions.

Table 1: Examples of Heck-Jeffery Reactions with this compound Derivatives

| Alkene | Protecting Group (R) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Styrene | Benzyl | Pd(OAc)₂, K₂CO₃, KCl, Bu₄NBr, DMF, 100 °C | 7-Benzyloxy-6-styrylchromone | Good | |

| Ethyl acrylate | Benzyl | Pd(OAc)₂, K₂CO₃, KCl, Bu₄NBr, DMF, 120 °C | Ethyl 3-(7-benzyloxy-4-oxo-4H-chromen-6-yl)acrylate | Good | |

| Acrylonitrile | Benzyl | Pd(TPP)₄, Et₃N, NMP, PPh₃, 100 °C | 3-(7-Benzyloxy-4-oxo-4H-chromen-6-yl)acrylonitrile | Moderate |

Other Palladium/Copper-Catalyzed Coupling Reactions

Beyond the Heck-Jeffery reaction, this compound readily participates in other significant palladium- and copper-catalyzed cross-coupling reactions to produce a variety of flavonoid structures.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organohalides, is a prominent method for the arylation of this compound. The palladium-catalyzed reaction between 3-bromochromones and arylboronic acids or their esters provides a direct and efficient route to isoflavones (3-phenyl-4H-1-benzopyran-4-ones). These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a supported palladium catalyst, and a base like sodium carbonate. The use of ohmic heating in water has been shown to accelerate the reaction and improve yields.

Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| This compound Derivative | Arylboronic Acid | Catalyst System | Conditions | Product (Isoflavone) | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd@SILPC, Na₂CO₃, TBAB | Water, 100 °C, 1h (ohmic heating) | Isoflavone | >99% | |

| 6-Chloro-3-bromochromone | Phenylboronic acid | Pd@SILPC, Na₂CO₃, TBAB | Water, 100 °C, 1h (ohmic heating) | 6-Chloroisoflavone | >99% |

Mechanisms Involving 1,4-Addition and Ring Cleavage

Intramolecular Palladium-Catalyzed Cyclization and Rearrangement

Photoreactivity Studies

The photoreactivity of chromone derivatives can be significantly influenced by their immediate environment. Encapsulation within host macrocycles provides a constrained space that can direct the outcome of photochemical reactions, leading to products not observed in solution or the solid state.

The photoreactivity of chromone derivatives, which are often unreactive in their solid state, can be unlocked through encapsulation in host-guest complexes. scienomics.com A study involving a series of chromones, including 6-bromochromone (B1332178), demonstrated this principle using a self-assembled host composed of phenylethynylene bis-urea macrocycles. scienomics.com These macrocycles form porous nanochannels that can accommodate guest molecules. scienomics.com When encapsulated, the chromone derivatives are held in specific orientations that facilitate photoreactions upon UV irradiation. scienomics.com

While chromone and 6-fluorochromone (B11588) undergo [2+2] photodimerization within these nanochannels, the reaction pathway for 6-bromochromone is different. scienomics.com The confinement within the host macrocycle alters its reactivity, preventing dimerization and favoring another photochemical transformation. scienomics.com This modulation highlights the potential of supramolecular chemistry to control reaction selectivity. scienomics.com

Upon UV irradiation within the phenylethynylene bis-urea macrocycle host, 6-bromochromone does not undergo the [2+2] photodimerization observed for other chromone derivatives. scienomics.com Instead, it reacts with high selectivity and conversion to form an aryl coupling adduct. scienomics.com This specific outcome is a direct result of the pre-organization of the 6-bromochromone molecules within the host's nanochannels, which favors the aryl coupling pathway over dimerization. scienomics.com After the reaction, the product can be extracted, and the crystalline host material can be recovered and reused. scienomics.com

Computational studies using Grand Canonical Monte Carlo (GCMC) simulations suggested that 6-bromochromone would be loaded in an orientation conducive to a photoreaction. scienomics.com However, the simulations predicted the formation of syn-HH dimers, which were not observed experimentally, indicating that while simulations can predict reactivity, accurately forecasting the exact product structure remains a challenge. scienomics.com

Spectroscopic and Computational Studies of 3 Bromochromone

Computational Chemistry Methodologies

Prediction of Regioselectivity in Electrophilic Substitution

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). x-mol.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target.

Studies on various chromone (B188151) derivatives have demonstrated their potential as inhibitors for several enzymes. For instance, molecular docking simulations have been crucial in understanding how these compounds interact with the active sites of target proteins. In a study on 6-bromochromone-based thiosemicarbazones as α-glucosidase inhibitors, molecular docking was used to elucidate the binding modes of the most active compounds. mpg.de The simulations revealed key hydrogen bonding and hydrophobic interactions within the enzyme's active site, explaining the observed inhibitory activity. mpg.de Similarly, docking studies on 3-formyl chromone derivatives against various protein targets, including those relevant to diabetes, have helped identify promising candidates by predicting their binding energies. nih.gov

The primary outputs of molecular docking are the binding pose and a scoring function that estimates the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger predicted binding. openmopac.net For example, in the study of 6-isopropyl-3-formyl chromone, a derivative of the chromone scaffold, docking against the insulin-degrading enzyme (IDE) yielded a binding energy of -8.5 kcal/mol, which was superior to the reference drug. nih.gov

The analysis of the docking results focuses on specific interactions:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like carbonyl oxygens or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Halogen Bonds: Interactions involving the bromine atom of 3-bromochromone could play a specific role in binding to certain protein cavities.

While specific docking studies for this compound against a particular target were not found, the methodology is widely applied to its analogs. A typical workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, performing the docking using software like AutoDock or YASARA, and analyzing the resulting poses and scores to predict binding affinity and key interactions. nih.gov

Table 2: Example of Molecular Docking Data for Chromone Derivatives nih.govmpg.de

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| 6-isopropyl-3-formyl chromone | Insulin-Degrading Enzyme (IDE) | -8.5 | Not specified |

| 6-bromochromone (B1332178) thiosemicarbazone (3i) | α-glucosidase | Not specified | Hydrogen bonds, hydrophobic interactions |

Molecular Mechanics (MM+) and Semi-Empirical Methods (MOPAC)

Molecular Mechanics (MM) and semi-empirical methods are two foundational computational techniques used to study molecular systems. openmopac.netnih.gov

Molecular Mechanics (MM+) methods treat molecules as a collection of atoms held together by springs (bonds). openmopac.net The energy of the system is calculated using a force field, which is a set of parameters that describe the energy cost of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). openmopac.net MM methods are computationally very fast, making them suitable for studying large molecules and for tasks like conformational analysis and energy minimization of initial structures before more computationally expensive calculations. openmopac.netnih.gov

Semi-Empirical Methods , such as those implemented in the MOPAC (Molecular Orbital Package) software, provide a bridge between the simplicity of MM and the rigor of ab-initio quantum mechanics. jmcs.org.mx They solve a simplified form of the Schrödinger equation by using parameters derived from experimental data (hence "semi-empirical") to approximate certain complex integrals. mpg.descienomics.com Hamiltonians like PM3, AM1, and the more recent PM6 and PM7 are commonly used. jmcs.org.mx These methods are much faster than ab-initio calculations and can provide valuable information about electronic properties, such as orbital energies, heat of formation, and electrostatic potentials, for medium to large-sized molecules. jmcs.org.mxscienomics.com They are often used for geometry optimization and for calculating properties used in other models, like the atomic charges for regioselectivity predictions. nih.gov

While no specific studies focusing solely on MM+ or MOPAC calculations for this compound were identified, these methods are standard tools that would be employed in any comprehensive computational investigation of the molecule, often as a preliminary step for docking or molecular dynamics simulations. openmopac.net

Grand Canonical Monte Carlo (GCMC) Simulations for Host-Guest Complexes

Grand Canonical Monte Carlo (GCMC) is a simulation technique used to study systems in equilibrium with a reservoir of particles at a constant chemical potential, volume, and temperature. It is particularly well-suited for modeling the adsorption and arrangement of guest molecules within porous host materials, such as nanochannels or zeolites.

GCMC simulations can predict how guest molecules like this compound orient themselves within the confined space of a nanochannel. This orientation is critical as it can dictate the outcome of subsequent chemical reactions. A study involving the encapsulation of chromone derivatives, including the closely related 6-bromochromone, within the nanochannels of a self-assembled phenylethynylene bis-urea host provides a direct example of this application.

In this research, GCMC simulations were performed to predict the loading and arrangement of the guest molecules inside the host's columnar nanotubes. The simulations correctly suggested that 6-bromochromone would be loaded in an orientation that facilitates a photoreaction. By predicting the most probable arrangements of pairs of guest molecules, GCMC can help forecast the likely products of reactions that are templated by the host structure. For example, the simulations could distinguish between orientations that would lead to different stereoisomers of a photodimer.

Although the simulations for the halogen-containing derivatives in that study did not perfectly match the experimental outcomes, they were in agreement for other guests and correctly predicted reactivity versus non-reactivity. This demonstrates the power of GCMC to provide testable hypotheses about host-guest chemistry and guide the design of new experiments. The findings highlight that GCMC is a valuable tool for understanding how nano-confinement can be used to control the reactivity and selectivity of guest molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery process. imist.madovepress.com

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) represents an advanced approach that examines the relationship between the biological activity of a set of molecules and their 3D structural properties. wikipedia.org Unlike 2D-QSAR, which uses topological descriptors, 3D-QSAR methods utilize the three-dimensional conformations of molecules, offering insights into how the shape and electronic properties of a compound influence its interaction with a biological target. wikipedia.org The primary goal is to create a predictive model that can guide the rational design of more potent analogs. nih.govmdpi.com

The process begins with the selection of a training set of compounds with known biological activities against a specific target. For the chromone scaffold, various derivatives have been subjected to 3D-QSAR studies to explore activities such as antioxidant, antifungal, and enzyme inhibition. nih.govfrontiersin.orgnih.gov The core of a 3D-QSAR study is the molecular alignment, where all molecules in the training set are superimposed based on a common substructure or a pharmacophore model. This step is critical as it ensures that the calculated interaction fields are comparable across the series.

Once aligned, the molecules are placed in a 3D grid, and interaction energies with a probe atom are calculated at each grid point. These energies form the basis for molecular descriptors. Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). wikipedia.orgresearchgate.net

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the molecules. wikipedia.org

CoMSIA calculates similarity indices in addition to steric and electrostatic fields, also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. imist.ma

These calculated descriptor fields are then correlated with the biological activity values (e.g., pIC₅₀) using statistical methods like Partial Least Squares (PLS) regression. wikipedia.org The resulting model's statistical quality and predictive power are rigorously validated using metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net

For a hypothetical 3D-QSAR study on a series of this compound derivatives, a dataset similar to the one below would be required. The biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC₅₀), is the dependent variable to be predicted by the model.

Table 1: Example Dataset for a 3D-QSAR Study of this compound Derivatives (Note: This data is illustrative for demonstrating the QSAR process)

| Compound | R¹ | R² | R³ | pIC₅₀ (Actual) | pIC₅₀ (Predicted) | Residual |

| This compound | H | H | H | 5.20 | 5.25 | -0.05 |

| Derivative 1 | 6-Cl | H | H | 5.85 | 5.81 | 0.04 |

| Derivative 2 | 7-OCH₃ | H | H | 5.60 | 5.66 | -0.06 |

| Derivative 3 | H | 2'-F | H | 5.45 | 5.40 | 0.05 |

| Derivative 4 | 6-Cl | 7-OCH₃ | H | 6.10 | 6.15 | -0.05 |

| Derivative 5 | 8-CH₃ | H | 4'-OH | 5.95 | 5.92 | 0.03 |

The output of a 3D-QSAR study includes a statistical model and 3D contour maps. These maps visualize the regions around the molecule where specific properties are predicted to enhance or diminish biological activity. For instance, a CoMFA steric map might show green contours where bulky substituents are favored and yellow contours where they are disfavored. Similarly, electrostatic maps use blue and red contours to indicate regions where positive or negative charges, respectively, are beneficial for activity. researchgate.net These visual guides are invaluable for medicinal chemists to understand the structure-activity relationship and to design new derivatives, such as modifying the this compound scaffold, with potentially improved biological profiles. rsc.org

Research on various chromone derivatives has successfully employed 3D-QSAR to build predictive models. For example, a study on chromone derivatives as MAO inhibitors yielded a significant 3D-QSAR model with high correlation coefficients (R² = 0.9064, Q² = 0.8239), indicating a robust and predictive model. nih.gov Another 3D-QSAR investigation on the antioxidant activity of synthetic chromone derivatives also produced a statistically significant model (r² = 0.868, q² = 0.771), which was validated with a test set of compounds. nih.gov These examples underscore the utility of 3D-QSAR in developing predictive models for compounds based on the chromone core structure.

Table 2: Typical Statistical Parameters for a 3D-QSAR Model (Note: These values are representative of a robust model based on published studies)

| Parameter | Description | Typical Value |

| q² (or r²cv) | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. | > 0.5 |

| r² (or R²) | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. | > 0.6 |

| SEE | Standard Error of Estimate; measures the absolute error of the model's predictions. | Low value desired |

| F-value | F-test value; indicates the statistical significance of the model. | High value desired |

| r²pred | Predictive correlation coefficient for an external test set; indicates external predictive power. | > 0.6 |

By applying these established 3D-QSAR methodologies, researchers can effectively model the biological activities of this compound and its derivatives, facilitating the targeted synthesis of novel compounds with enhanced potency.

Q & A

Q. Basic Research Focus

- NMR : Key signals include aromatic protons (δ 7.44–8.31) and carbonyl carbon (δ 172.3), confirming the chromone backbone .

- X-ray Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with unit cell parameters a=4.779 Å, b=10.510 Å, c=15.876 Å. The planar chromone ring and Br–C bond length (1.91 Å) suggest potential sites for nucleophilic attack .

Methodological Tip : Use MoKα radiation (λ=0.71073 Å) for high-resolution diffraction. Refine H-atom positions via riding models .

What advanced tandem reactions exploit this compound’s electrophilic reactivity?

Advanced Research Focus

this compound undergoes 1,4- or 1,6-conjugate additions with nucleophiles (e.g., 1,3-dicarbonyls), enabling:

- Cyclopropa[b]chromanones : Diastereoselective synthesis via Michael-initiated ring closure (MIRC) .

- Furanic Compounds : Heterocyclization followed by chromanone ring opening .

- Cyclohepta[b]chromene-diones : Microwave-assisted cyclopropane ring expansion .

Methodological Tip : Use microwave irradiation (e.g., 100°C, 30 min) to accelerate cyclization kinetics .

How do reaction conditions dictate product selectivity in amine-mediated transformations?

Q. Advanced Research Focus

- Primary Amines : Yield ring-contraction products (e.g., enamino ketones) under K₂CO₃/MeCN conditions .

- Secondary Amines (e.g., piperidine) : Produce 3-aminochromones exclusively at 100°C .

- Halogen Effects : 3-Iodochromone favors enamino ketones (63%), while this compound yields 3-piperidinochromone (major) .

Methodological Tip : Monitor reaction progress via TLC (hexane/EtOAc) and adjust solvent polarity to control regioselectivity .

How can contradictory reports on amine reactions be reconciled?

Advanced Research Focus

Discrepancies arise from:

- Halogen Reactivity : Iodo derivatives favor elimination pathways due to weaker C–I bonds vs. C–Br .

- Base and Solvent Effects : K₂CO₃ in MeCN promotes substitution, while amine excess drives ring contraction .

Methodological Tip : Replicate disputed protocols (e.g., Gammill’s vs. Winter’s conditions) with controlled stoichiometry and temperature .

How does the crystal structure inform this compound’s reactivity?

Advanced Research Focus

The planar chromone core and Br orientation (thermal ellipsoid plot) suggest:

- Electrophilic Sites : C-2 and C-4 positions are susceptible to nucleophilic attack .

- Steric Effects : Bromine’s van der Waals radius (1.85 Å) may hinder π-stacking in supramolecular assemblies .

Methodological Tip : Perform DFT calculations to map electrostatic potential surfaces for reaction site prediction .

What palladium-catalyzed cross-coupling applications utilize this compound?

Advanced Research Focus

this compound undergoes Suzuki-Miyaura couplings with thiophenes or benzothiophenes (Pd catalysis) to yield:

- 3-(2-Thienyl)chromones : For optoelectronic materials .

- Polycyclic Heterocycles : Via tandem coupling/cyclization .

Methodological Tip : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and ligand choice (e.g., XPhos) for aryl bromide activation .

What are the stability considerations for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。